molecular formula C26H24N2O6S B284993 Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B284993
M. Wt: 492.5 g/mol
InChI Key: KWXRMXZATIZVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as MIB-1, is a synthetic compound that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of cell proliferation and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of MIB-1 is not fully understood. However, it is believed that MIB-1 inhibits cell proliferation by targeting the cell cycle. Specifically, MIB-1 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, MIB-1 prevents the progression of cells through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
MIB-1 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, MIB-1 has been shown to have anti-inflammatory and antioxidant properties. MIB-1 has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could have implications for drug interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of MIB-1 for lab experiments is its potency as an anticancer agent. MIB-1 has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. In addition, MIB-1 has been shown to be relatively stable in vitro, making it a useful tool for studying the mechanism of action of anticancer agents. However, MIB-1 is a synthetic compound, which could limit its applicability in certain types of experiments. In addition, the complex synthesis method of MIB-1 could make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are a number of future directions for research on MIB-1. One area of research could be to further elucidate the mechanism of action of MIB-1. Specifically, more research could be done to understand how MIB-1 interacts with CDKs and other proteins involved in the cell cycle. Another area of research could be to investigate the potential of MIB-1 as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, more research could be done to optimize the synthesis method of MIB-1, with the goal of making it more accessible for use in experiments.
In conclusion, MIB-1 is a synthetic compound that has shown significant potential as an anticancer agent. Its complex synthesis method and potent anticancer activity make it a useful tool for studying the mechanism of action of anticancer agents. However, more research is needed to fully understand the mechanism of action of MIB-1 and to investigate its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of MIB-1 involves a series of chemical reactions. The starting material is 2-methyl-1-benzofuran-3-carboxylic acid, which is reacted with isonicotinoyl chloride in the presence of a base to form isonicotinoyl-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to form MIB-1. The overall synthesis of MIB-1 is a complex process that requires specialized knowledge and expertise.

Scientific Research Applications

MIB-1 has shown promising results in various preclinical studies as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. MIB-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MIB-1 has been shown to inhibit the growth of tumors in animal models of cancer. These results suggest that MIB-1 has significant potential as a therapeutic agent for cancer.

Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

methyl 2-methyl-5-[pyridine-4-carbonyl-(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H24N2O6S/c1-15-12-17(3)23(13-16(15)2)35(31,32)28(25(29)19-8-10-27-11-9-19)20-6-7-22-21(14-20)24(18(4)34-22)26(30)33-5/h6-14H,1-5H3

InChI Key

KWXRMXZATIZVKB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C

Origin of Product

United States

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